Cas no 90416-51-6 (4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride)
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride
- 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride
- AKOS005139228
- 2,3-dimethyl-4-methoxy benzene-1-sulfonyl Chloride
- WYOJSJPQGYIIIR-UHFFFAOYSA-N
- AS-55110
- W16404
- EN300-79924
- DTXSID80609393
- MFCD11133877
- FT-0683345
- 4-Methoxy-2,3-dimethylbenzene-1-sulfonylchloride
- SCHEMBL3746673
- 90416-51-6
- DB-381291
- 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride
-
- MDL: MFCD11133877
- Inchi: 1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3
- InChI Key: WYOJSJPQGYIIIR-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(C(C)=C1C)OC)(=O)=O
Computed Properties
- Exact Mass: 234.0117431g/mol
- Monoisotopic Mass: 234.0117431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 51.8Ų
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 062163-500mg |
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride |
90416-51-6 | 500mg |
$237.00 | 2023-09-10 | ||
| TRC | M581590-25mg |
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride |
90416-51-6 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M581590-50mg |
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride |
90416-51-6 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M581590-250mg |
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride |
90416-51-6 | 250mg |
$ 250.00 | 2022-06-02 | ||
| abcr | AB265092-250 mg |
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride, 90%; . |
90416-51-6 | 90% | 250 mg |
€270.60 | 2023-07-20 | |
| abcr | AB265092-1 g |
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride, 90%; . |
90416-51-6 | 90% | 1 g |
€473.60 | 2023-07-20 | |
| eNovation Chemicals LLC | D767716-100mg |
4-methoxy-2,3-dimethylbenzenesulfonyl chloride |
90416-51-6 | 95% | 100mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | D767716-250mg |
4-methoxy-2,3-dimethylbenzenesulfonyl chloride |
90416-51-6 | 95% | 250mg |
$270 | 2024-06-06 | |
| eNovation Chemicals LLC | D767716-1g |
4-methoxy-2,3-dimethylbenzenesulfonyl chloride |
90416-51-6 | 95% | 1g |
$615 | 2023-05-17 | |
| Enamine | EN300-79924-0.05g |
4-methoxy-2,3-dimethylbenzene-1-sulfonyl chloride |
90416-51-6 | 95% | 0.05g |
$66.0 | 2023-02-12 |
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride Suppliers
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride (CAS No. 90416-51-6): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride, identified by its CAS number 90416-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This sulfonyl chloride derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features—comprising a methoxy group and two methyl substituents on a benzene ring, coupled with a sulfonyl chloride functional group—make it a versatile building block for medicinal chemists.
The compound’s significance lies in its ability to undergo nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property is particularly valuable in drug discovery, where modifications at specific positions of a molecular scaffold can significantly alter pharmacological activity. The presence of the sulfonyl chloride moiety enhances reactivity, making it an excellent candidate for constructing more complex structures through displacement reactions with nucleophiles such as amines, alcohols, and thiols.
In recent years, there has been growing interest in leveraging sulfonyl chlorides like 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride in the design of targeted therapies. For instance, researchers have explored its utility in generating sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides are prominent in antimicrobial and anti-inflammatory drugs, and their synthesis often relies on sulfonyl chlorides as key reagents. The structural rigidity provided by the dimethyl substitution pattern on the benzene ring further enhances the compound’s utility, enabling precise tuning of steric and electronic properties to optimize drug-like characteristics.
The pharmaceutical industry has also harnessed this compound in the development of protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. Protease inhibitors typically feature sulfonamide linkages that interact with active sites on target enzymes. By employing 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride as a precursor, chemists can efficiently construct sulfonamides with tailored affinities and selectivities. This approach has been instrumental in generating lead compounds that exhibit potent inhibitory activity while minimizing off-target effects.
Moreover, advances in synthetic methodologies have expanded the applications of this intermediate. Modern techniques such as flow chemistry and transition-metal-catalyzed reactions have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups onto the sulfonyl chloride framework, broadening the scope of possible derivatives.
The role of computational chemistry has further amplified the utility of 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride. Molecular modeling studies have helped predict optimal reaction conditions and assess potential side products, streamlining the drug discovery pipeline. By integrating experimental data with computational insights, researchers can accelerate the identification of promising candidates for further development. This synergy between experimental and computational approaches underscores the compound’s importance in modern pharmaceutical research.
In conclusion, 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride (CAS No. 90416-51-6) represents a cornerstone intermediate in medicinal chemistry. Its structural versatility and reactivity make it indispensable for constructing biologically active molecules across diverse therapeutic areas. As research continues to evolve, this compound will undoubtedly remain at the forefront of drug development efforts, contributing to advancements that improve global health outcomes.
90416-51-6 (4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride) Related Products
- 55661-08-0(4-methoxy-2,6-dimethyl-benzenesulfonyl chloride)
- 75157-75-4(4-Methoxy-3,5-dimethylbenzenesulfonyl chloride)
- 642460-71-7(Benzenesulfonyl chloride, 4-(hexyloxy)-2,5-dimethyl-)
- 889939-83-7(4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride)
- 1211487-94-3(4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride)
- 91179-11-2(5-Methoxy-2,4-dimethylbenzenesulfonyl Chloride)
- 84910-98-5(4-methoxy-3-methylbenzene-1-sulfonyl chloride)
- 80745-07-9(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl chloride)
- 610277-83-3(4-(o-tolyloxy)benzenesulfonyl chloride)
- 91179-12-3(4-methoxy-2,5-dimethylbenzenesulfonyl chloride)